molecular formula C11H16N6O2S B2669472 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide CAS No. 1014074-74-8

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide

Cat. No.: B2669472
CAS No.: 1014074-74-8
M. Wt: 296.35
InChI Key: JWLOTJLOLCKSTN-UHFFFAOYSA-N
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Description

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a complex organic compound known for its diverse pharmacological properties. This compound is part of the pyrazole and triazole family, which are known for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide typically involves multiple steps. The process starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include hydrazine, methyl iodide, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in the metabolic pathways of parasites. It inhibits the activity of these enzymes, leading to the disruption of essential biological processes in the parasites, thereby exerting its antileishmanial and antimalarial effects .

Properties

IUPAC Name

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-12-8(18)6-20-11-14-13-9(17(11)3)7-5-16(2)15-10(7)19-4/h5H,6H2,1-4H3,(H,12,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLOTJLOLCKSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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